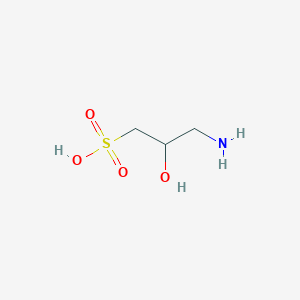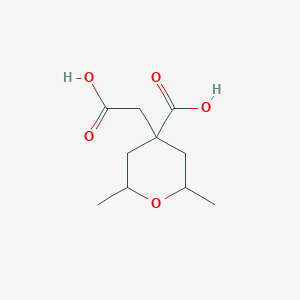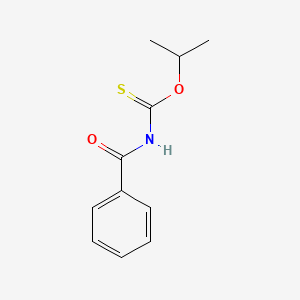![molecular formula C11H18O B14718520 (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one CAS No. 20536-81-6](/img/structure/B14718520.png)
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one, also known as (1S)-camphor, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has a strong, aromatic odor and is widely used in various applications, including medicinal, industrial, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one can be achieved through several methods. One common method involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically takes place under controlled conditions to ensure the selective formation of camphor.
Industrial Production Methods
Industrial production of camphor often involves the steam distillation of camphor laurel wood, followed by purification through sublimation. This method yields high-purity camphor, which is then used in various applications. Additionally, synthetic camphor can be produced from alpha-pinene, a compound derived from turpentine oil, through a series of chemical reactions including isomerization and oxidation.
Chemical Reactions Analysis
Types of Reactions
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to form camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with reducing agents such as sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, chromic acid, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in chiral chromatography.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and as a plasticizer in the manufacture of celluloid.
Mechanism of Action
The mechanism of action of (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor exerts its effects by modulating ion channels, particularly the transient receptor potential (TRP) channels. This modulation leads to analgesic and anti-inflammatory effects. Additionally, camphor’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Borneol: A naturally occurring alcohol that can be oxidized to form camphor.
Isoborneol: An isomer of borneol, also a precursor to camphor.
Camphoric Acid: An oxidation product of camphor.
Uniqueness
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one is unique due to its bicyclic structure and the presence of four methyl groups, which contribute to its distinct aromatic odor and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
20536-81-6 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(1S)-1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3/t10?,11-/m1/s1 |
InChI Key |
WHTUSNIUKHUYQX-RRKGBCIJSA-N |
Isomeric SMILES |
C[C@]12CCC(C1(C)C)(CC2=O)C |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
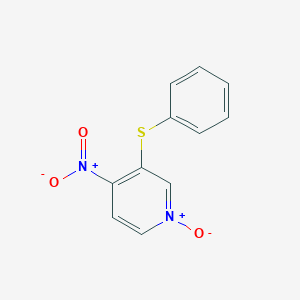

![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
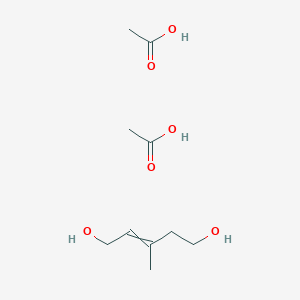
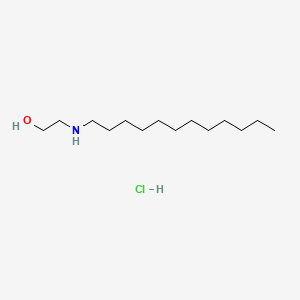
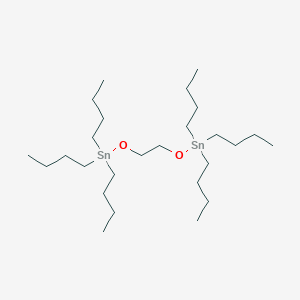

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
